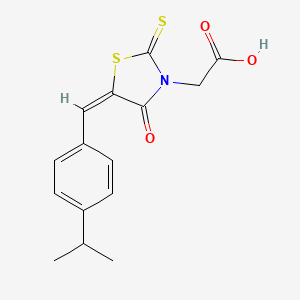
(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid, a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a thiazolidinone ring and a benzylidene substituent, suggests diverse pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, a related compound was shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been explored in various studies. One study highlighted that compounds similar to this compound induced apoptosis in cancer cell lines through both extrinsic and intrinsic pathways . The compound demonstrated an IC50 value in the micromolar range, indicating potent cytotoxic effects against cancer cells.
Molecular docking studies suggest that this compound interacts with specific protein targets involved in cancer cell proliferation and survival. For example, it has shown potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with an MIC value of approximately 15 µg/mL .
- Case Study on Anticancer Effects : In vitro studies on HeLa cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, suggesting its role as an apoptosis inducer .
Data Table
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antibacterial | 15 | Various bacteria |
| Anticancer | 10-30 | HeLa cells |
特性
IUPAC Name |
2-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9(2)11-5-3-10(4-6-11)7-12-14(19)16(8-13(17)18)15(20)21-12/h3-7,9H,8H2,1-2H3,(H,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBZKKVQUCQJPG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













